![molecular formula C42H55N3O25 B13838630 Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside: is a complex glycoside compound It is characterized by its intricate structure, which includes multiple acetylated sugar moieties and a p-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.
Glycosylation: The glycosylation reaction is carried out to link the sugar moieties. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.
Introduction of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of glycosidic bonds.
Oxidation: The p-nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: Produces free sugars and p-nitrophenol.
Oxidation: Produces nitro derivatives of the compound.
Reduction: Produces amino derivatives of the compound.
科学的研究の応用
Chemistry
Enzymatic Studies: Used as a substrate to study the activity of glycosidases and other enzymes.
Analytical Chemistry: Employed in assays to quantify enzyme activity.
Biology
Cell Biology: Used to investigate cellular processes involving glycosides.
Biochemical Pathways: Helps in elucidating biochemical pathways involving glycosylation.
Medicine
Drug Development: Potential use in the development of enzyme inhibitors or activators.
Diagnostic Tools: Used in diagnostic assays to detect enzyme deficiencies.
Industry
Biotechnology: Utilized in the production of bioactive compounds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
作用機序
The compound exerts its effects primarily through its interaction with enzymes. The p-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing p-nitrophenol, which can be quantified spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibitor screening.
類似化合物との比較
Similar Compounds
p-Nitrophenyl Beta-D-galactopyranoside: A simpler glycoside used in similar enzymatic studies.
p-Nitrophenyl Alpha-D-glucopyranoside: Another glycoside with a different sugar moiety.
Uniqueness
Complexity: The compound’s structure is more complex, involving multiple acetylated sugar moieties.
Applications: Its complexity allows for more diverse applications in biochemical research.
Specificity: The presence of multiple sugar moieties provides specificity in enzymatic studies, making it a valuable tool for studying complex biochemical pathways.
特性
分子式 |
C42H55N3O25 |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H55N3O25/c1-17(46)43-31-36(70-42-39(65-25(9)54)38(64-24(8)53)35(62-22(6)51)30(69-42)16-59-20(4)49)33(55)28(67-41(31)66-27-12-10-26(11-13-27)45(56)57)14-60-40-32(44-18(2)47)37(63-23(7)52)34(61-21(5)50)29(68-40)15-58-19(3)48/h10-13,28-42,55H,14-16H2,1-9H3,(H,43,46)(H,44,47)/t28-,29-,30-,31-,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42+/m1/s1 |
InChIキー |
BYNYJGGYKAPCEP-JHDIJFPNSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


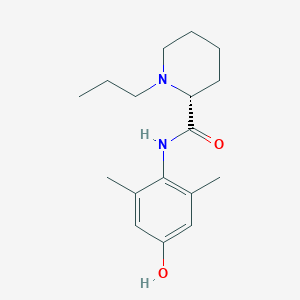



![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
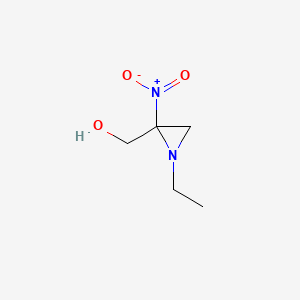
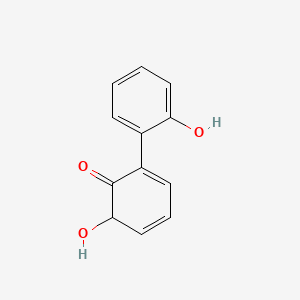
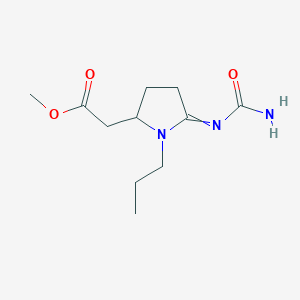

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
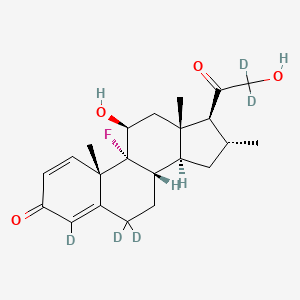

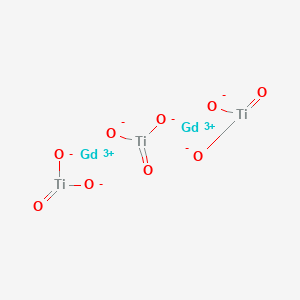
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
